An In-depth Technical Guide to (R)-3-(4-Bromophenyl)pyrrolidine Hydrochloride
An In-depth Technical Guide to (R)-3-(4-Bromophenyl)pyrrolidine Hydrochloride
This guide provides a comprehensive technical overview of (R)-3-(4-Bromophenyl)pyrrolidine hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, stereoselective synthesis, rigorous analytical characterization, and its applications, grounding all claims in established scientific principles and methodologies.
Introduction: The Significance of the 3-Arylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is critical for optimizing drug-receptor interactions.[1] The 3-arylpyrrolidine motif, in particular, is a structural component in a diverse range of biologically active agents targeting neurotransmission, histone deacetylation, and leishmaniasis.[4][5]
(R)-3-(4-Bromophenyl)pyrrolidine hydrochloride serves as a chiral intermediate, providing both the critical 3D geometry of the pyrrolidine ring and a functionalized aromatic handle. The bromine atom at the para-position of the phenyl ring is particularly valuable, offering a reactive site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, to build more complex molecular architectures. The hydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying handling and formulation processes.[3]
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of (R)-3-(4-Bromophenyl)pyrrolidine hydrochloride are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-(4-bromophenyl)pyrrolidine;hydrochloride | |
| CAS Number | 1187931-39-0 | [6] |
| Molecular Formula | C₁₀H₁₃BrClN | [7] |
| Molecular Weight | 262.57 g/mol | [6][8] |
| Canonical SMILES | C1CC2=CC=C(C=C2)Br.Cl | |
| Monoisotopic Mass | 259.9920 Da | |
| Form | Solid | |
| Storage | Inert atmosphere, 2-8°C | [9] |
Note: Properties such as melting point and solubility are often lot-dependent and should be determined empirically for specific batches.
Stereoselective Synthesis: A Methodological Deep Dive
Achieving high enantiomeric purity is paramount for developing safe and effective chiral drugs. The synthesis of (R)-3-(4-Bromophenyl)pyrrolidine requires precise stereochemical control. While multiple strategies exist for creating 3-arylpyrrolidines, including intramolecular cyclizations and multi-component reactions, a common and effective approach involves the asymmetric hydroarylation of a pyrroline precursor.[4][5][10][11][12]
The causality behind this choice is the ability to leverage well-established chiral catalyst systems to induce the desired stereochemistry. Rhodium-catalyzed asymmetric hydroarylation, for instance, has proven effective for generating 3-arylpyrrolidines with high enantioselectivity.[5][12]
Illustrative Synthetic Protocol
The following protocol is a representative, multi-step synthesis designed to ensure high yield and enantiomeric excess (ee).
Step 1: N-Protection of Pyrroline. The synthesis begins with the protection of a suitable pyrroline precursor, such as 2,5-dihydro-1H-pyrrole. The Boc (tert-butyloxycarbonyl) group is a common choice due to its stability under various reaction conditions and its facile removal under acidic conditions. This step is crucial to prevent side reactions involving the secondary amine during the subsequent arylation.
Step 2: Asymmetric Hydroarylation. This is the key stereochemistry-defining step. The N-Boc-3-pyrroline is reacted with 4-bromophenylboronic acid in the presence of a chiral rhodium catalyst. The choice of chiral ligand (e.g., a BINAP derivative) is critical as it forms a chiral pocket around the metal center, directing the addition of the aryl group to one face of the double bond, thus establishing the (R) stereocenter.
Step 3: Deprotection and Salt Formation. The final step involves the removal of the Boc protecting group using a strong acid, typically hydrochloric acid (HCl) in a solvent like dioxane or methanol. This not only deprotects the pyrrolidine nitrogen but also simultaneously forms the desired hydrochloride salt, yielding the final product.
Synthesis Workflow Diagram
Caption: A representative workflow for the stereoselective synthesis of the target compound.
Structural Elucidation and Quality Control
Confirming the chemical structure, purity, and stereochemistry is a non-negotiable aspect of chemical synthesis. A multi-technique analytical approach provides a self-validating system, where each method offers complementary information to build a complete and trustworthy profile of the molecule.[13]
Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the core structure.
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the 4-bromophenyl group (typically two doublets in the ~7.0-7.5 ppm region) and the aliphatic protons of the pyrrolidine ring. The integration of these signals must match the number of protons in the structure.
-
¹³C NMR: The spectrum will confirm the number of unique carbon environments, including the four distinct aromatic carbons (with two having higher intensity due to symmetry) and the carbons of the pyrrolidine ring.
-
-
Mass Spectrometry (MS): MS provides confirmation of the molecular weight and fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): ESI+ analysis should show a prominent ion corresponding to the free base [M+H]⁺ with a mass-to-charge ratio (m/z) that matches the calculated exact mass (C₁₀H₁₃Br¹⁴N⁺). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a definitive confirmation of its presence.
-
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity (or enantiomeric excess, ee).
-
Methodology: The compound is analyzed on a chiral stationary phase (e.g., a cyclodextrin- or polysaccharide-based column) with an appropriate mobile phase. The (R)- and (S)-enantiomers will have different retention times, allowing for their separation and quantification. A successful synthesis should yield the (R)-enantiomer with >99% ee.
-
-
Elemental Analysis: Provides the percentage composition of C, H, N, and Br, which must align with the calculated theoretical values for the hydrochloride salt, C₁₀H₁₃BrClN.
Summary of Expected Analytical Data
| Analytical Method | Expected Result / Observation | Purpose |
| ¹H NMR | Aromatic doublets (~7.0-7.5 ppm), Aliphatic multiplets for pyrrolidine ring | Confirms proton framework and substitution pattern |
| ¹³C NMR | Signals for 4 unique aromatic carbons and 3-4 aliphatic carbons | Confirms carbon skeleton |
| HRMS (ESI+) | [M+H]⁺ peak matching exact mass; 1:1 isotopic pattern for Bromine | Confirms molecular formula and presence of Bromine |
| Chiral HPLC | Single major peak for the (R)-enantiomer (>99% area) | Quantifies enantiomeric purity |
| Elemental Analysis | %C, %H, %N, %Br match theoretical values for C₁₀H₁₃BrClN | Confirms bulk purity and elemental composition |
Quality Control Workflow Diagram
Caption: A standard quality control workflow for batch release.
Applications in Drug Discovery
(R)-3-(4-Bromophenyl)pyrrolidine hydrochloride is not an end-product but a versatile starting material. Its value lies in its utility as a scaffold for building more elaborate drug candidates. The 3-arylpyrrolidine core can confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[3]
The bromophenyl moiety is the key reactive site for diversification. It is an ideal substrate for Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly generate libraries of analogues by introducing a wide variety of substituents at the 4-position of the phenyl ring, enabling systematic exploration of the structure-activity relationship (SAR) for a given biological target. This compound has been identified as a precursor or intermediate in the synthesis of inhibitors for various enzymes and ligands for central nervous system (CNS) receptors.[4][5]
Safety and Handling
As a hydrochloride salt of an amine, (R)-3-(4-Bromophenyl)pyrrolidine hydrochloride should be handled with standard laboratory precautions. It is classified as acutely toxic if swallowed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[9]
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information before handling this compound.
References
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Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters . The Journal of Organic Chemistry. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine . Journal of the American Chemical Society. [Link]
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3-(4-bromophenyl)pyrrolidine hydrochloride (C10H12BrN) . PubChemLite. [Link]
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Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation . iScience via ResearchGate. [Link]
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3-(4-bromophenyl)-4-methylpyrrolidine hydrochloride (C11H14BrN) . PubChemLite. [Link]
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(S)-3-(4-BROMOPHENYL)PYRROLIDINE HCL . ChemBK. [Link]
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1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) . PubChem. [Link]
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Structure Elucidation, NMR, HPLC-MS Analytics . MicroCombiChem. [Link]
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